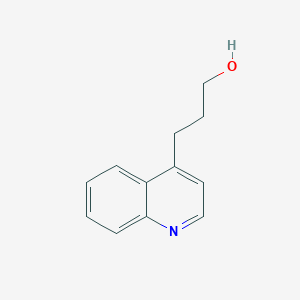

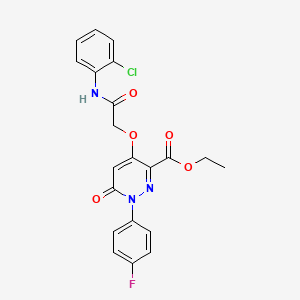

![molecular formula C16H22N2O6S B2532454 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2194846-94-9](/img/structure/B2532454.png)

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxazoline, a key component in the compound, has been extensively studied. Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 318.39. It contains an oxazole ring, which is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .Chemical Reactions Analysis

Oxazoline, a key component in the compound, has been used in various chemical reactions. It has been used in reactions involving alkali agents, Lewis acids-mediated reactions, reactions using organometallic reagents or basic agents, reduction and oxidation, and reactions with transition metal catalysts .Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Activity

Researchers have developed a new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) through simple and versatile synthetic methodologies. These compounds have been tested for their antioxidant activity, with methyl-substituted bis(oxadiazoles) showing significant potential as antioxidant agents. It was observed that sulfonamide-linked compounds exhibit higher antioxidant activity compared to their sulfone-linked counterparts, highlighting the chemical versatility and potential therapeutic applications of sulfonamide derivatives in managing oxidative stress-related conditions (Padmaja et al., 2014).

Antimicrobial and Antiproliferative Agents

Sulfonamides, known for their role in synthesizing effective antiproliferative agents, have led to the development of N-ethyl-N-methylbenzenesulfonamide derivatives showcasing varied biological activities. These derivatives, including thiazoles and chromene compounds, were synthesized and screened for cytotoxic activity against human cell lines, displaying significant potential as antimicrobial and antiproliferative agents. This research underscores the therapeutic potential of sulfonamide derivatives in treating infectious diseases and cancer (Shimaa M. Abd El-Gilil, 2019).

COX-2 Inhibitory Activity

A series of sulfonamide substituted 1,5-diarylimidazole, possessing alkylthio moiety, were synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory activity. This research highlights the potential of sulfonamide derivatives as selective COX-2 inhibitors, which is crucial for developing therapeutic agents that can manage inflammation with reduced gastrointestinal side effects commonly associated with non-selective NSAIDs (Navidpour et al., 2014).

Environmental Degradation of Sulfonamides

A study on the environmental degradation of sulfonamides by Microbacterium sp. strain BR1 revealed a novel pathway initiated by ipso-hydroxylation followed by fragmentation. This mechanism, resulting in the breakdown of sulfonamide antibiotics, provides insights into the biodegradation processes that can mitigate the environmental persistence and potential resistance propagation of these compounds (Ricken et al., 2013).

Propiedades

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S/c1-18-13-10-12(4-5-14(13)24-15(18)20)25(21,22)17-11-16(23-9-8-19)6-2-3-7-16/h4-5,10,17,19H,2-3,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOJNGJYHMGLDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCCC3)OCCO)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

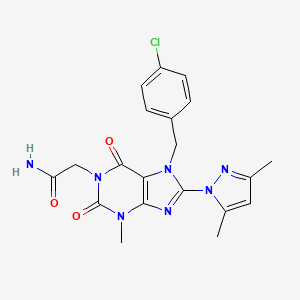

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2532372.png)

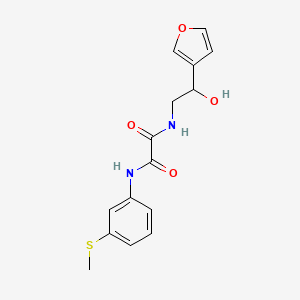

![9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2532373.png)

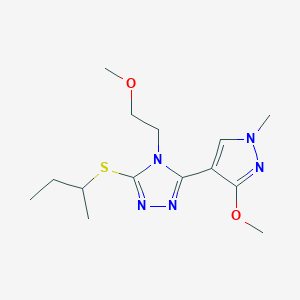

![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2532375.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2532376.png)

![(E)-13-methyl-17-(2-methylhydrazono)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2532382.png)

![5-[4-(1H-pyrazol-1-yl)phenyl]-1,3-oxazole](/img/structure/B2532384.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea](/img/structure/B2532389.png)

![N'-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2,4-dichloro-N'-methylbenzohydrazide](/img/structure/B2532394.png)